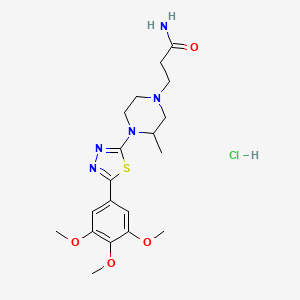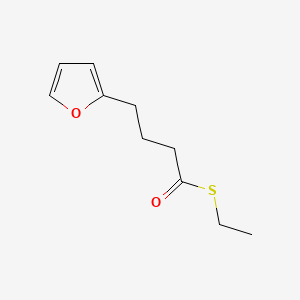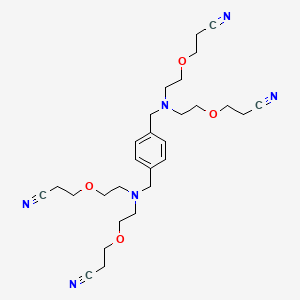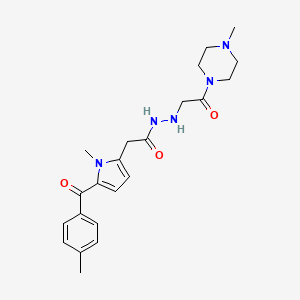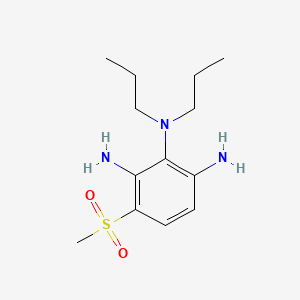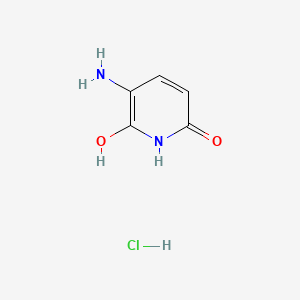
3-Amino-6-hydroxy-2-pyridone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-hydroxy-2-pyridone hydrochloride is a heterocyclic compound that has garnered significant interest due to its versatile applications in various fields such as chemistry, biology, and medicine. This compound is a derivative of 2-pyridone, a key heterocycle known for its extensive utility in different domains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-hydroxy-2-pyridone hydrochloride typically involves the reaction of 6-chloro-3-nitropyridin-2-amine with sodium hydroxide in methanol and water under mild conditions . This method is advantageous due to its simplicity and the use of readily available reagents.
Industrial Production Methods
Industrial production of 2-pyridone derivatives, including this compound, often employs catalytic processes. For instance, palladium-catalyzed reactions under microwave irradiation have been reported to yield high amounts of 2-pyridones . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-hydroxy-2-pyridone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the pyridone ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as alkyl halides or aryl halides.
Major Products Formed
The major products formed from these reactions include various substituted pyridones, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-Amino-6-hydroxy-2-pyridone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, fluorescent materials, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-6-hydroxy-2-pyridone hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as a bifunctional Brønsted acid/base catalyst, facilitating the formation of amide bonds through hydrogen bonding between the catalyst and substrates . This dual activation mechanism is crucial for its catalytic efficiency in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2-pyridone hydrochloride: Used as a reagent to synthesize uridine phosphorylase inhibitors.
3-Amino-2,6-piperidinedione hydrochloride: Another heterocyclic compound with similar structural features.
Uniqueness
3-Amino-6-hydroxy-2-pyridone hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a bifunctional catalyst and its wide range of applications make it a valuable compound in both research and industrial settings .
Properties
CAS No. |
27969-85-3 |
|---|---|
Molecular Formula |
C5H7ClN2O2 |
Molecular Weight |
162.57 g/mol |
IUPAC Name |
5-amino-6-hydroxy-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C5H6N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h1-2H,6H2,(H2,7,8,9);1H |
InChI Key |
GBJIGTQQRZBAML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


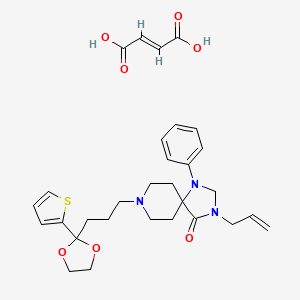
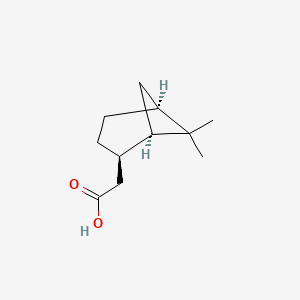



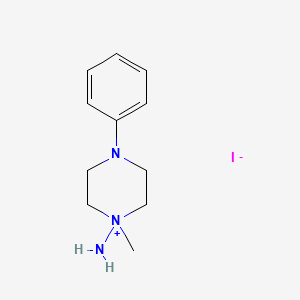
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B12696526.png)

